Ethyl 2-(2,3-dioxoindol-1-yl)propanoate
Description
Ethyl 2-(2,3-dioxoindol-1-yl)propanoate is an indole-derived ester featuring a 2,3-diketone moiety on the indole ring and an ethyl propanoate side chain. Indole derivatives are widely studied for their biological activities, and the presence of the dioxo group may enhance electrophilicity, enabling participation in nucleophilic reactions or metal coordination .
Properties
IUPAC Name |
ethyl 2-(2,3-dioxoindol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)8(2)14-10-7-5-4-6-9(10)11(15)12(14)16/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUPULYZEKQQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C2=CC=CC=C2C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dioxoindol-1-yl)propanoate typically involves the reaction of indole derivatives with ethyl acetoacetate under specific conditions. One common method involves the condensation of indole-2,3-dione with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dioxoindol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives .
Scientific Research Applications
Ethyl 2-(2,3-dioxoindol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dioxoindol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of Ethyl 2-(2,3-dioxoindol-1-yl)propanoate and structurally related compounds:
Key Structural and Functional Comparisons
- Core Heterocycle: The target compound and Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate share an indole backbone, but the latter lacks the 2,3-diketone group, reducing electrophilicity . Isoindole-1,3-dione derivatives (e.g., CAS 304675-58-9 and 40674-21-3) exhibit planar, electron-deficient cores, enhancing reactivity in Diels-Alder or nucleophilic aromatic substitutions .
- Side Chain Modifications: Ether-linked isoindole derivatives (e.g., CAS 40674-21-3) may exhibit improved hydrolytic stability compared to ester-linked analogs .
- Safety Profiles: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120-22-2) is classified as acutely toxic (H302) and irritating to skin/eyes, highlighting the importance of substituent effects on hazard profiles . Amide-containing analogs (e.g., CAS 304675-58-9) are generally less reactive and may pose lower acute toxicity risks compared to esters .
Biological Activity
Ethyl 2-(2,3-dioxoindol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H11N1O4
- Molecular Weight : Approximately 233.23 g/mol
The compound features an indole moiety, which is known for its role in various biological processes, including neurotransmission and cell signaling.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines, including those derived from breast and prostate cancers. The compound appears to induce apoptosis through the activation of intrinsic pathways involving caspase cascades.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
| PC-3 (Prostate) | 12.7 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
This compound also demonstrates antimicrobial activity against various bacterial strains. Studies report effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
- Modulation of Signal Transduction Pathways : It influences pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress in cancer cells, leading to programmed cell death.
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The study concluded that the compound effectively reduced cell viability through apoptosis induction and cell cycle arrest.
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound could serve as a lead structure for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
